9-Fluorenylmethyl carbazate
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 9-Fluorenylmethyl carbazate often involves palladium-catalyzed reactions, Suzuki-type coupling polymerizations, and other specialized organic synthesis techniques. For example, a method for the synthesis of functionally substituted 9-fluorenylidenes and 9,10-phenanthrenes from substituted o-halostyrenes involves palladium-catalyzed annulation of arynes, demonstrating the compound's versatility and the complexity of its synthesis pathways (Worlikar & Larock, 2009).
Molecular Structure Analysis
The molecular structure of 9-Fluorenylmethyl carbazate and related compounds reveals insights into their photophysical and electrochemical properties. Research into these compounds often focuses on their absorption and photoluminescence characteristics, which are influenced by the core structure and substituents. Studies on copolymers of fluorene and carbazole, for instance, show how the molecular structure affects their electronic properties and potential applications in organic electronics (Wong et al., 2005).
Chemical Reactions and Properties
Chemical reactions involving 9-Fluorenylmethyl carbazate are diverse, including N-heterocyclic carbene-catalyzed reactions, which can lead to the chemoselective synthesis of various derivatives. These reactions not only highlight the compound's reactivity but also its utility in synthesizing complex organic molecules with specific functional groups (Ma et al., 2021).
Physical Properties Analysis
The physical properties of 9-Fluorenylmethyl carbazate derivatives, such as thermal stability and fluorescence quantum yields, are critical for their application in materials science. For instance, hyperbranched polyarylenes containing carbazole and fluorene moieties exhibit remarkable thermal stability and strong blue light emission, making them suitable for optoelectronic applications (Häussler et al., 2007).
Chemical Properties Analysis
The chemical properties of 9-Fluorenylmethyl carbazate and its analogs, such as their electrochemical behaviors and reactivity towards different reagents, are foundational for their use in synthesis and material development. Research into these properties facilitates the design of new molecules with enhanced performance for specific applications, such as organic light-emitting diodes (OLEDs) and other photonic devices (Shin et al., 2011).
Scientific Research Applications
Biotransformation and Metabolite Production
9-Fluorenylmethyl carbazate and its derivatives play a crucial role in versatile pharmacological applications. Research by Waldau et al. (2009) explored the biotransformation of these compounds, particularly focusing on the production of hydroxylated 9H-carbazole metabolites by biphenyl-utilizing bacteria. This study highlights the potential of these bacteria in producing various derivatives of 9H-carbazole, which are important for pharmacological applications (Waldau, Methling, Mikolasch, & Schauer, 2009).
Photoluminescent Materials
The synthesis and characterization of blue-light-emitting copolymers, involving 9-Fluorenylmethyl carbazate derivatives, have been studied by Wong et al. (2005). These copolymers, consisting of 9,9-dihexyl-2,7-fluorene and 9-aryl-3,6-carbazole, exhibit high glass transition temperatures and unique photoluminescent properties. This research indicates the potential of these copolymers in applications such as light-emitting diodes and other photoluminescent materials (Wong et al., 2005).
Photopolymer Systems
Arimitsu and Ichimura (2004) explored the use of 9-fluorenylmethyl carbamates, including derivatives of 9-Fluorenylmethyl carbazate, in photopolymer systems. Their study demonstrates the autocatalytic transformation of these carbamates to aliphatic amines, enhancing the photosensitivity of base-sensitive materials. This application is crucial for developing efficient photopolymer systems in various industrial and technological fields (Arimitsu & Ichimura, 2004).
Synthesis of Oxadiazine Insecticides
The research by Xu et al. (2016) details the use of 9-fluorenylmethoxycarbonyl, a derivative of 9-Fluorenylmethyl carbazate, in the synthesis of oxadiazine insecticides like indoxacarb. This study presents a new approach using 9-fluorenylmethoxycarbonyl as a protecting group, demonstrating its utility in the efficient synthesis of important agricultural chemicals (Xu, Guan, Xu, Gong, & Xu, 2016).
Fluorescent Electrophilic Reagents
Hsien and Chen (2007) investigated the use of 9-Fluorenylmethyl derivatives as fluorescent electrophilic reagents for the functionalization of amino acids. These derivatives are utilized in high-performance liquid chromatography (HPLC) for sensitive and efficient chromatographic determination. This application is particularly important in biochemical research and analytics (Hsien & Chen, 2007).
Safety And Hazards
9-Fluorenylmethyl carbazate may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wash face, hands, and any exposed skin thoroughly after handling, wear protective gloves/clothing/eye protection/face protection, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-aminocarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c16-17-15(18)19-9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8,14H,9,16H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGCGPEUVGHDMLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60189168 | |
Record name | 9-Fluorenylmethyl chloroformate hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60189168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-Fluorenylmethyl carbazate | |
CAS RN |
35661-51-9 | |
Record name | 9-Fluorenylmethyl chloroformate hydrazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035661519 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-Fluorenylmethyl chloroformate hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60189168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-Fluorenylmethyl carbazate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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